Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1019345-45-9
VCID: VC15885922
InChI: InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-9(18-2)5-4-8(14)10(12)11(7)15/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C13H11Cl2NO3
Molecular Weight: 300.13 g/mol

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate

CAS No.: 1019345-45-9

Cat. No.: VC15885922

Molecular Formula: C13H11Cl2NO3

Molecular Weight: 300.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate - 1019345-45-9

Specification

CAS No. 1019345-45-9
Molecular Formula C13H11Cl2NO3
Molecular Weight 300.13 g/mol
IUPAC Name ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate
Standard InChI InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-9(18-2)5-4-8(14)10(12)11(7)15/h4-6H,3H2,1-2H3
Standard InChI Key AGBHYOGNFFMSBZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)Cl

Introduction

Structural and Molecular Characteristics

The compound’s quinoline backbone is substituted with functional groups that confer unique electronic and steric properties. The IUPAC name, ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate, reflects its substituent positions. Key structural features include:

  • Chlorine atoms at positions 4 and 5, which enhance electrophilicity and influence intermolecular interactions.

  • A methoxy group at position 8, contributing to solubility and hydrogen-bonding capabilities.

  • An ethyl carboxylate group at position 3, offering sites for further derivatization.

The molecular structure is validated by spectroscopic data, including InChIKey (AGBHYOGNFFMSBZ-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1=C(C2=C(C=CC(=C2Cl)OC)Cl)N=CC=C1) .

Synthesis and Purification

Synthetic Pathways

The synthesis of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate involves multi-step reactions, often starting with malonic acid derivatives or pre-functionalized quinoline precursors. A representative approach includes:

  • Cyclization: 2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester undergoes thermal cyclization in diphenylether at elevated temperatures to form the quinoline core .

  • Chlorination: Electrophilic chlorination introduces chlorine atoms at positions 4 and 5, requiring precise stoichiometry to avoid overhalogenation.

  • Methoxy and Ethyl Carboxylate Incorporation: Methoxy groups are introduced via nucleophilic substitution, while esterification with ethanol completes the ethyl carboxylate moiety .

Optimization and Challenges

  • Reaction Conditions: Heating durations (e.g., 1 hour ) and solvent choices (e.g., diphenylether ) critically impact yields.

  • Purification: Chromatography is essential to isolate the target compound from byproducts, given the structural similarity of intermediates.

Physicochemical Properties

While experimental data for the target compound remain limited, analog studies and computational predictions provide insights:

PropertyValue (Ethyl 4,5-Dichloro-8-Methoxyquinoline-3-Carboxylate)Related Compound (4-Chloro-8-Methoxy Variant )
Molecular Weight300.13 g/mol265.69 g/mol
DensityNot reported1.337 g/cm³ (for 4,5-dichloro-2-methyl analog )
Boiling PointNot reported341.9°C (for 4,5-dichloro-2-methyl analog )
SolubilityLikely low in water due to aromatic and ester groupsSoluble in organic solvents (e.g., DMSO, ethanol)

The absence of a melting point for the target compound suggests further experimental characterization is needed .

Chemical Reactivity and Derivative Formation

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate participates in reactions typical of quinoline derivatives:

Hydrolysis

The ethyl carboxylate group undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives, which are intermediates for amide or peptide conjugates:
R-COOEt+OHR-COOH+EtOH\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COOH} + \text{EtOH}

Nucleophilic Substitution

Chlorine atoms at positions 4 and 5 are susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the quinoline scaffold. For example:
Cl+NH2RNHR+HCl\text{Cl} + \text{NH}_2\text{R} \rightarrow \text{NHR} + \text{HCl}

Catalytic Hydrogenation

The quinoline ring can be reduced under hydrogenation conditions to produce tetrahydroquinoline derivatives, altering biological activity profiles.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies suggest that chloro-substituted quinolines interfere with cancer cell proliferation by targeting topoisomerases or inducing apoptosis. The ethyl carboxylate group may enhance cell permeability.

Enzyme Inhibition

The compound’s structure aligns with inhibitors of kinases and phosphodiesterases, making it a candidate for treating inflammatory or neurodegenerative diseases.

Applications in Scientific Research

Medicinal Chemistry

As a medical intermediate , the compound serves as a precursor for drug candidates. Its chlorine and methoxy groups are pharmacophores in antimalarial and antiviral agents.

Material Science

Quinoline derivatives are explored in organic electronics. The conjugated π-system and electron-withdrawing groups could enable applications in light-emitting diodes (LEDs).

Agrochemical Development

Structural analogs are used in pesticides, leveraging their ability to disrupt insect nervous systems.

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